5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of 1H-pyrazolo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors such as aryl methyl ketones, malononitrile, and 5-aminopyrazoles[_{{{CITATION{{{1{I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo3,4-b .... The reaction conditions often require the use of iodine (I2) as a halogenating agent to introduce the iodine atom at the 3-position of the pyrazolo[3,4-b]pyridine ring[{{{CITATION{{{_1{I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo3,4-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its iodine atom makes it a valuable reagent for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are widely used in the construction of biologically active compounds.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it suitable for designing inhibitors targeting specific enzymes or receptors involved in disease pathways.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated for its activity against various diseases, including cancer and inflammatory disorders. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and receptors.
Comparison with Similar Compounds
5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure with a chlorine atom instead of cyclopropyl group.
5-Methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure with a methyl group instead of cyclopropyl group.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure without the cyclopropyl group.
Uniqueness: 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and selectivity towards biological targets compared to similar compounds without the cyclopropyl group.
Properties
IUPAC Name |
5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPWDXNWRACSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(NN=C3N=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.